Esterastin

説明

Overview of Bioactive Compounds from Microorganisms

Microorganisms are a prolific source of bioactive compounds, which are substances that have a biological effect on other living organisms. biomedres.usau.dkfrontiersin.org These compounds, often referred to as secondary metabolites, are not essential for the primary metabolic processes of the organism but play crucial roles in interaction with the environment, such as in defense, competition, and symbiosis. escholarship.org The chemical diversity of microbial secondary metabolites is vast, encompassing classes such as polyketides, non-ribosomal peptides, alkaloids, and terpenoids. escholarship.org Historically, these natural products have been a cornerstone of drug discovery, providing a significant portion of the small-molecule therapeutics used today. escholarship.org Actinomycetes, in particular the genus Streptomyces, are renowned for their capacity to produce a wide array of these bioactive molecules, including many antibiotics and other medically important drugs. biomedres.usdergipark.org.tr

Significance of Enzyme Inhibitors in Biological Research

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition is a fundamental mechanism for regulating biological pathways within cells and is crucial for maintaining cellular homeostasis. wikipedia.org In biological research, enzyme inhibitors are invaluable tools. sigmaaldrich.comnumberanalytics.com By selectively blocking the action of a specific enzyme, researchers can study the enzyme's function and its role in complex biochemical pathways. numberanalytics.com This targeted approach helps in elucidating disease mechanisms and identifying potential therapeutic targets. numberanalytics.comtufts.edu The use of inhibitors allows for the controlled manipulation of cellular processes, providing insights into cell signaling, metabolism, and proliferation. sigmaaldrich.comnumberanalytics.com

Contextualization of Esterase and Lipase (B570770) Inhibitors from Natural Sources

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. Pancreatic lipase, for instance, is a key enzyme in the digestion of dietary fats. rjptonline.orgwikipedia.org Inhibitors of these enzymes, particularly those from natural sources, have garnered significant interest for their potential applications. nih.govresearchgate.net By blocking fat digestion and absorption, lipase inhibitors can be effective in managing conditions like obesity. nih.gov Natural products from both plants and microorganisms are a rich source of such inhibitors. nih.govresearchgate.net Compounds like Lipstatin (B1674855), also produced by Streptomyces, and various plant-derived polyphenols have demonstrated significant lipase inhibitory activity. nih.govmdpi.com These natural inhibitors often possess diverse chemical structures and offer a vast pool for the discovery of new therapeutic agents. researchgate.net

Scope and Objectives of Research on Esterastin

Research on this compound has been primarily focused on its identity as a potent and specific enzyme inhibitor. The main objectives of studying this compound include its isolation and structural elucidation, understanding its biosynthetic pathway within the producing microorganism, and characterizing its biological activity, particularly its mechanism of action against target enzymes like esterases and lipases. nottingham.ac.uknih.gov A key area of investigation has been to determine its inhibitory specificity and potency compared to other related β-lactone compounds. nih.gov

Structure

2D Structure

特性

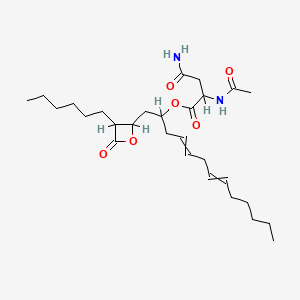

IUPAC Name |

1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl 2-acetamido-4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNGELGDDBUFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867574 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl N~2~-acetylasparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67655-93-0 | |

| Record name | Esterastin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67655-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esterastin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Discovery and Origin of Esterastin

Esterastin was discovered as a novel esterase inhibitor produced by a microbial strain classified as Streptomyces lavendulae MD4-C1. nottingham.ac.uksmolecule.com The discovery was the result of screening culture filtrates of various microorganisms for their ability to inhibit hog pancreas esterase. nottingham.ac.uk This screening process identified this compound as a compound with strong inhibitory activity against this enzyme. nottingham.ac.uk Further studies confirmed its origin as a secondary metabolite of the Streptomyces strain. nottingham.ac.uk

Microbial Production and Biosynthesis of Esterastin

Producing Microorganisms: Focus on Streptomyces Species

Esterastin is primarily produced by microorganisms, with a significant focus on species belonging to the genus Streptomyces. nottingham.ac.uknih.govnottingham.ac.uksrce.hr Streptomyces are Gram-positive soil bacteria known for their ability to produce a wide array of secondary metabolites, including antibiotics and enzyme inhibitors. nottingham.ac.uknih.govijabbr.com

Specifically, the strain Streptomyces lavendulae has been identified as a producer of this compound. nottingham.ac.uknottingham.ac.uktandfonline.com Another strain, Streptomyces MD4-C1, identified as FERM-P 3723 or ATCC 31336, is also reported to produce this compound. unifiedpatents.com

Specific Strains and Culture Conditions for this compound Production

While detailed information specifically on the optimized culture conditions for maximal this compound production is less extensively documented compared to other Streptomyces metabolites, general principles for cultivating Streptomyces for secondary metabolite production apply. Streptomyces strains are typically grown under aerobic conditions in a suitable culture medium. nih.govunifiedpatents.com The specific media and conditions can vary depending on the strain and the desired metabolite. nih.govfrontiersin.org

For Streptomyces MD4-C1, this compound is recovered from the resulting culture after cultivation in a culture medium under aerobic conditions. unifiedpatents.com

General culture conditions for Streptomyces often involve incubation temperatures around 28°C and agitation (e.g., 200 rpm) in liquid media. nih.govijabbr.comnih.gov The composition of the culture medium, including carbon and nitrogen sources, inorganic salts, and precursors, can significantly influence the production of secondary metabolites. ijabbr.comfrontiersin.org For instance, the use of vegetable oil in fermentation media can enhance the production of lipstatin-like β-lactones, which are structurally similar to this compound, by providing important precursors. srce.hr

Insights from Analogous Biosynthetic Pathways

Understanding the biosynthesis of this compound can be aided by examining the pathways of structurally related β-lactone compounds produced by microorganisms, particularly lipstatin (B1674855). nih.govpsu.edu

Comparative Analysis with Lipstatin Biosynthesis

This compound exhibits structural similarity to lipstatin, another β-lactone inhibitor produced by Streptomyces toxytricini. nih.govpsu.eduresearchgate.netresearchgate.net Both compounds contain a β-lactone ring and aliphatic side chains. nih.govpsu.eduwikipedia.org A key difference lies in the amino acid-derived residue attached as an ester: lipstatin has an N-formyl-L-leucine group, while this compound has an N-acetyl asparagine side chain. nih.govpsu.eduresearchgate.net This structural resemblance suggests potential parallels in their biosynthetic routes. psu.edu

Shared Metabolic Precursors and Biosynthetic Intermediates

Studies on lipstatin biosynthesis in Streptomyces toxytricini have provided insights into the potential precursors involved in the formation of the β-lactone core structure. The α-branched fatty acid moiety of lipstatin is believed to be derived from the Claisen condensation of two fatty acid precursors: octanoic acid (an 8-carbon fatty acid) and 3-hydroxytetradeca-5,8-dienoic acid (a 14-carbon fatty acid). nih.govwikipedia.orgnih.gov These precursors are thought to originate from the incomplete oxidative degradation of linoleic acid. nih.govresearchgate.netasm.org Given the structural similarities, it is plausible that this compound biosynthesis also involves fatty acid precursors and a Claisen condensation step to form the β-lactone ring. nih.govpsu.edu

The β-lactone ring itself is considered pivotal to the enzymatic inhibitory activity of these compounds. asm.org

Gene Operons and Enzymes Involved in β-Lactone Formation (e.g., lstA, lstB, lstC, lstD, lstE, lstF homologs)

Research into lipstatin biosynthesis has identified a six-gene operon (lst) in Streptomyces toxytricini that is essential for its production. nih.govresearchgate.netasm.orgasm.orgresearchgate.net This operon encodes for enzymes homologous to those involved in fatty acid synthesis and modification. nih.govresearchgate.net

The lstA, lstB, and lstC genes encode homologues of two β-ketoacyl-acyl carrier protein synthases III (FabH) and an acyl-CoA synthetase, respectively. nih.govresearchgate.netasm.orgresearchgate.net These enzymes are indicated to be responsible for the generation of the α-branched 3,5-dihydroxy fatty acid backbone, which forms the core of the β-lactone structure. nih.govresearchgate.netasm.orgresearchgate.net

The lstE gene encodes a nonribosomal peptide synthetase (NRPS), and the lstF gene encodes a putative formyltransferase. nih.govresearchgate.net These enzymes are involved in attaching the N-formyl-L-leucine group to the fatty acid backbone in lipstatin biosynthesis. nih.govresearchgate.net

The lstD gene encodes a homologue of a 3β-hydroxysteroid dehydrogenase/isomerase, which is thought to be involved in the reduction of a β-keto group in a biosynthetic intermediate, facilitating the formation of the β-lactone ring. nih.govresearchgate.net

Given the structural similarities between this compound and lipstatin, it is highly probable that homologous genes and enzymes are involved in the biosynthesis of this compound, particularly for the formation of the shared β-lactone core. nih.govpsu.edu While the specific gene operon for this compound (eas or similar) would likely contain homologs of lstA, lstB, lstC, and lstD for the β-lactone formation, the genes responsible for attaching the N-acetyl asparagine side chain would differ from lstE and lstF.

Data Table: Proposed Functions of lst Operon Genes in Lipstatin Biosynthesis (Analogous to this compound β-lactone Formation)

| Gene Homologue | Proposed Enzyme Function | Role in Biosynthesis (Lipstatin) |

| lstA, lstB | β-ketoacyl-acyl carrier protein synthase III (FabH) homologues | Involved in Claisen condensation and formation of the fatty acid backbone. nih.govresearchgate.netasm.orgresearchgate.net |

| lstC | Acyl-CoA synthetase homologue | Involved in the generation of the fatty acid backbone. nih.govresearchgate.netasm.orgresearchgate.net |

| lstD | 3β-hydroxysteroid dehydrogenase/isomerase homologue | Facilitates β-lactone ring formation by reducing a β-keto group. nih.govresearchgate.net |

| lstE | Nonribosomal peptide synthetase (NRPS) homologue | Involved in attaching the amino acid side chain (N-formyl-L-leucine in lipstatin). nih.govresearchgate.net |

| lstF | Formyltransferase homologue | Involved in formylation of the amino acid side chain (N-formyl-L-leucine in lipstatin). nih.govresearchgate.net |

Note: The specific genes and enzymes in the this compound biosynthetic pathway would be homologous but distinct from the lipstatin (lst) genes, particularly concerning the amino acid attachment.

Proposed Biosynthetic Route for this compound

Based on the known biosynthesis of lipstatin and the structural similarities between the two compounds, a proposed biosynthetic route for this compound can be inferred. The core β-lactone structure is likely formed through a process involving the condensation of fatty acid precursors, analogous to the Claisen condensation observed in lipstatin biosynthesis. nih.govpsu.edunih.gov This process would involve enzymes homologous to LstA, LstB, LstC, and LstD, leading to the formation of the 2-hexyl-3,5-dihydroxy-7,10-hexadecadienoic-β-lactone backbone or a similar intermediate. nih.govresearchgate.net

Subsequently, the N-acetyl asparagine moiety is attached to this backbone via an ester linkage. This step would involve enzymes distinct from those responsible for attaching N-formyl-L-leucine in lipstatin (LstE and LstF). The biosynthesis of the N-acetyl asparagine unit itself would involve standard amino acid metabolic pathways, followed by acetylation and linkage to the β-lactone core.

The final structure of this compound features a β-lactone ring with a hexyl chain at the α-position and a tridecadienyl chain with an attached N-acetyl asparagine group at the β-position. nih.gov

Methodologies for Studying Microbial Biosynthesis

Understanding the complex pathways by which microorganisms synthesize natural products like this compound requires specialized methodologies. Two key approaches are isotopic labeling experiments and genetic manipulation.

Isotopic Labeling Experiments (e.g., 13C, 15N, Deuterium)

Isotopic labeling is a powerful technique used to trace the incorporation of specific atoms from precursor molecules into the final product, thereby helping to elucidate biosynthetic pathways. By feeding microorganisms with substrates enriched with stable isotopes such as 13C, 15N, or deuterium (B1214612), researchers can track which parts of the precursor molecules are incorporated into the structure of the target compound. asm.orgasm.orgnih.govnih.gov Subsequent analysis of the isolated product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) reveals the positions of the incorporated isotopes. researchgate.netnih.govresearchgate.netnih.gov

While direct isotopic labeling studies specifically on this compound biosynthesis are not detailed in the provided results, extensive studies using 15N, 13C, and deuterium labeling have been conducted on the biosynthesis of lipstatin, a structurally related β-lactone. asm.orgasm.orgnih.gov These studies have provided insights into the origin of the carbon skeleton and the incorporation of amino acid moieties in lipstatin. asm.orgresearchgate.netnih.govresearchgate.net Given the structural relationship between this compound and lipstatin, similar isotopic labeling approaches would be applicable to investigate the biosynthetic origins of this compound's distinct N-acetyl asparagine side chain and fatty acid backbone. asm.orgasm.orgnih.gov For example, feeding experiments with labeled amino acids or fatty acid precursors could reveal their incorporation patterns into the this compound structure. Isotopic labeling with 13C, for instance, can delineate contiguous carbon blocks derived from specific precursors. researchgate.netresearchgate.net

Genetic Manipulation and Pathway Elucidation (e.g., Gene Deletion, Complementation)

Genetic manipulation techniques are crucial for identifying the genes involved in the biosynthesis of natural products and for understanding the function of specific enzymes within a pathway. Approaches such as gene deletion and complementation are commonly employed. asm.orgresearchgate.netscispace.comuea.ac.uknih.gov

Gene deletion involves removing or disrupting a specific gene suspected to be part of the biosynthetic gene cluster. If the deletion of a gene leads to the abolition or reduction of the production of the target compound, it indicates that the gene is essential for its biosynthesis. asm.orgasm.orgresearchgate.netnih.gov Analyzing the metabolites accumulated in gene deletion mutants can also provide clues about blocked steps in the pathway. asm.orgresearchgate.net

Complementation studies are then performed to confirm that the observed phenotype (loss of production) is indeed due to the deletion of the specific gene. This involves introducing a functional copy of the deleted gene back into the mutant strain. If the reintroduction of the gene restores production of the compound, it confirms the gene's role in the biosynthetic pathway. asm.orgresearchgate.netuea.ac.uk

While specific gene deletion and complementation studies directly targeting this compound biosynthesis are not explicitly detailed in the search results, these methodologies have been successfully applied to the study of related β-lactone biosynthesis, such as that of lipstatin in Streptomyces toxytricini. asm.orgasm.orgresearchgate.netresearchgate.net In the case of lipstatin, a six-gene operon (lstA-lstF) was identified as essential for its biosynthesis through large-deletion, complementation, and single-gene knockout experiments. asm.orgasm.orgresearchgate.netresearchgate.net These studies revealed the roles of specific genes encoding enzymes like β-ketoacyl–acyl carrier protein synthases, acyl-CoA synthetase, 3β-hydroxysteroid dehydrogenase, nonribosomal peptide synthetase (NRPS), and formyltransferase in the assembly and modification of the lipstatin structure. asm.orgresearchgate.net Given that this compound is also a β-lactone produced by Streptomyces, it is highly probable that its biosynthesis involves a dedicated gene cluster and similar enzymatic machinery, which could be investigated using analogous genetic manipulation strategies. researchgate.netresearchgate.net Comparative genomic studies of Streptomyces strains producing different β-lactones can also help identify potential biosynthetic gene clusters for this compound based on homology to known clusters like the lst operon. researchgate.netresearchgate.netsemanticscholar.org

Primary Target Enzymes

This compound's primary enzymatic targets include lysosomal acid lipase (B570770) and various general esterases. nih.govnih.gov

Lysosomal Acid Lipase (LAL) Inhibition

This compound is recognized as a potent inhibitor of lysosomal acid lipase (LAL). nih.govjst.go.jp Studies using purified LAL from sources such as rabbit liver have demonstrated this strong inhibitory effect. nih.govjst.go.jp

Concentration-Dependent Inhibition and IC50 Values

The inhibition of LAL by this compound is concentration-dependent. Research has determined that this compound strongly inhibits LAL activity with an IC50 value of approximately 80 nM. nih.govjst.go.jp The IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity. nih.gov

Here is a table summarizing the IC50 value for this compound against Lysosomal Acid Lipase:

| Enzyme | Source | IC50 (nM) | Citation |

| Lysosomal Acid Lipase (LAL) | Rabbit Liver | ~80 | nih.govjst.go.jp |

Kinetic Mechanism of LAL Inhibition (e.g., Competitive Inhibition)

Kinetic studies have revealed that the inhibition of lysosomal acid lipase by this compound is competitive with respect to the substrate. nih.govjst.go.jp In competitive inhibition, the inhibitor molecule binds to the same active site as the substrate, thereby competing for binding and reducing the rate of enzyme activity. The inhibition constant (Ki) for this compound against LAL has been determined to be 90 nM. nih.govjst.go.jp

Here is a table summarizing the kinetic characteristics of this compound's inhibition of Lysosomal Acid Lipase:

| Enzyme | Inhibition Type | Ki (nM) | Citation |

| Lysosomal Acid Lipase (LAL) | Competitive | 90 | nih.govjst.go.jp |

General Esterase Inhibition

Beyond its potent effect on LAL, this compound also functions as a general inhibitor of esterases. google.comnih.gov

Inhibition of Specific Esterases (e.g., Arylesterase)

This compound has been shown to inhibit specific esterases, including arylesterase. nottingham.ac.uktandfonline.com Studies using p-nitrophenyl acetate (B1210297) as a substrate have demonstrated strong inhibition of arylesterase by this compound. nottingham.ac.uktandfonline.com

Competitive Inhibition Characteristics

While specific kinetic details like Ki values for all general esterases are not as extensively reported as for LAL, the inhibitory action of this compound on esterases, such as arylesterase, has been characterized as competitive. nottingham.ac.uktandfonline.com This suggests a similar mechanism of action where this compound competes with the substrate for binding to the enzyme's active site. researchgate.net

Comparative Analysis of Inhibition Specificity

While demonstrating potent inhibition of lysosomal acid lipase, this compound shows significantly less inhibitory activity against other lipolytic enzymes, such as pancreatic lipase and carboxylesterase nih.govoup.comnii.ac.jp. This differential inhibition highlights the specificity of this compound's action within the diverse family of lipolytic enzymes.

Differential Inhibition of Other Lipolytic Enzymes (e.g., Pancreatic Lipase, Carboxylesterase)

Studies have indicated that this compound is less inhibitory towards pancreatic lipase and carboxylesterase compared to its effect on lysosomal acid lipase nih.govoup.comnii.ac.jp. This suggests that the structural features of this compound and the active sites of these enzymes lead to varying degrees of interaction and inhibition. While specific quantitative data (like IC₅₀ or Kᵢ values) for this compound's inhibition of pancreatic lipase and carboxylesterase were not as prominently reported as for lysosomal acid lipase in the search results, the consistent finding across multiple sources is that the inhibition is considerably weaker nih.govoup.comnii.ac.jp.

Lipases and esterases, although both hydrolyzing ester bonds, often exhibit different substrate specificities based on acyl chain length and the physical state of the substrate (water-soluble vs. water-insoluble) frontiersin.orgresearchgate.net. Esterases typically prefer water-soluble esters with short acyl chains (≤10 carbons), while lipases tend to hydrolyze water-insoluble long-chain triacylglycerols (≥8 carbons) researchgate.net. The differential inhibition by this compound suggests that its structure is particularly suited to interact with the active site of lysosomal acid lipase, which may have distinct characteristics compared to pancreatic lipase and carboxylesterase.

Implications of Enzyme Specificity for Mechanistic Studies

The observed specificity of this compound for lysosomal acid lipase over other lipolytic enzymes like pancreatic lipase and carboxylesterase has significant implications for mechanistic studies. Enzyme inhibitors with high specificity are valuable tools for dissecting the roles of individual enzymes in complex biological pathways mdpi.commedcraveonline.com.

By selectively inhibiting lysosomal acid lipase, this compound allows researchers to study the specific functions of this enzyme without broadly affecting other lipase or esterase activities nih.govoup.com. This is crucial for understanding the metabolic processes in which lysosomal acid lipase is involved, such as the hydrolysis of cholesterol esters and triglycerides within lysosomes nih.gov. The competitive nature of this compound's inhibition of lysosomal acid lipase also provides insights into the enzyme's active site and catalytic mechanism, suggesting that this compound binds to the same site as the natural substrate nih.govoup.com.

Biosynthesis of Esterastin

The biosynthesis of β-lactone natural products like Esterastin and the closely related Lipstatin (B1674855) in Streptomyces species involves a complex enzymatic pathway. asm.org While the specific operon for this compound has not been as extensively detailed as that for Lipstatin, the general pathway is understood to involve the condensation of fatty acid precursors. researchgate.net The biosynthesis of Lipstatin's α-branched fatty acid backbone is derived from the Claisen condensation of octanoyl-CoA and 3-hydroxytetradeca-5,8-dienoyl-CoA, which are themselves products of the incomplete β-oxidation of linoleic acid. researchgate.net A similar mechanism is presumed for the formation of this compound's core structure. The N-acetyl asparagine side chain is then attached to this backbone, a process likely catalyzed by a nonribosomal peptide synthetase (NRPS) enzyme, which is common in the biosynthesis of such complex natural products. asm.orguea.ac.uk

Molecular and Cellular Mechanisms of Action Non Clinical Focus

Interaction with Target Enzymes at the Active Site

Esterastin is a powerful inhibitor of several esterases, with a particularly strong and well-documented effect on lysosomal acid lipase (B570770) (LAL). nih.gov Research demonstrates that it is a potent and selective inhibitor of LAL purified from rabbit liver. cnjournals.com The inhibition is competitive, meaning this compound vies with the substrate for binding at the enzyme's active site. tandfonline.com This high-affinity interaction is quantified by an inhibition constant (Ki) of approximately 90 nM and a half-maximal inhibitory concentration (IC50) of about 80 nM.

While profoundly active against LAL, this compound shows less inhibitory potency toward other lipolytic enzymes, such as pancreatic lipase and carboxylesterase, highlighting its selectivity. cnjournals.com The mechanism of inhibition involves more than simple competitive binding; it proceeds via the formation of a stable, covalent bond with the enzyme. nottingham.ac.uk The interaction is believed to occur with a key serine residue within the lipase's active site, a common mechanism for β-lactone-containing inhibitors. oup.com

Table 1: Inhibitory Potency of this compound against Lysosomal Acid Lipase (LAL)

| Parameter | Value | Enzyme Source |

| IC₅₀ | ~80 nM | Rabbit Liver |

| Ki | ~90 nM | Rabbit Liver |

| Inhibition Type | Competitive | Rabbit Liver |

The central pharmacophore responsible for this compound's inhibitory power is its β-lactone ring. nottingham.ac.ukoup.com This four-membered ring is inherently strained and, therefore, highly reactive. nottingham.ac.uk It acts as an electrophilic "warhead," making it susceptible to nucleophilic attack from amino acid residues, particularly the serine hydroxyl group, located within the catalytic active site of target hydrolases. nottingham.ac.ukoup.com

This reaction results in the cleavage of the β-lactone ring and the formation of a stable, covalent ester bond between this compound and the enzyme. oup.comresearchgate.net This acylation of the active site renders the enzyme permanently inactive. The critical nature of this structural component is demonstrated by the finding that any cleavage or modification of the β-lactone ring leads to a complete loss of inhibitory activity. oup.com This covalent binding mechanism classifies this compound as an irreversible inhibitor. oup.com

Cellular Effects Beyond Direct Enzyme Inhibition

The potent and specific inhibition of key enzymes by this compound leads to significant downstream effects on cellular processes, particularly those involving lipid metabolism and immune function.

By inhibiting lysosomal acid lipase, this compound directly interferes with the hydrolysis of cholesteryl esters and triglycerides within the lysosome. nottingham.ac.uk In in-vitro studies using cultured smooth muscle cells from pig aorta, treatment with this compound led to a significant accumulation of esterified cholesterol. When these cells were incubated with this compound, their esterified cholesterol content increased approximately 13-fold compared to control cells in the presence of low-density lipoprotein. This demonstrates this compound's ability to profoundly alter cellular lipid profiles. nottingham.ac.uk This specific action makes this compound a valuable research tool for investigating the pathophysiology of lysosomal storage diseases, such as Wolman disease and cholesteryl ester storage disease, which are characterized by abnormal lipid accumulation due to deficient LAL activity. nottingham.ac.uk

This compound was identified during screenings for microbial products that could act as immunomodulators. oup.com Early research indicated it possesses immunosuppressive properties. nottingham.ac.uk

Studies in mice have shown that this compound exerts suppressive effects on both cell-mediated and humoral immune responses. Specifically, it was found to suppress delayed-type hypersensitivity (DTH), a classic measure of T-cell mediated immunity. nottingham.ac.uk Furthermore, it was observed to decrease the number of spleen cells producing antibodies against sheep red blood cells (SRBC), indicating an inhibitory effect on B-cell function and antibody production. nottingham.ac.uk

Table 2: Observed Immunosuppressive Effects of this compound (in vivo, mechanistic)

| Immune Response Type | Specific Effect Observed | Implication |

| Cell-Mediated Immunity | Suppression of Delayed-Type Hypersensitivity (DTH) | Inhibition of T-cell functional responses. |

| Humoral Immunity | Decreased number of antibody-producing spleen cells | Inhibition of B-cell differentiation or function. |

The discovery of this compound stemmed from a search for inhibitors of enzymes located on cell surfaces, based on the hypothesis that such compounds could act as immunomodulators by binding to immune cells. nottingham.ac.ukoup.com Enzymes like arylesterase have been identified on the surfaces of mammalian cells. nottingham.ac.uk this compound is a very strong inhibitor of arylesterase, with a reported Ki value of 1.6 x 10⁻¹⁰ M. nottingham.ac.uk The structural features of this compound, including its long unsaturated fatty acid-like chains, are thought to facilitate its association with cell membranes, allowing it to interact effectively with membrane-bound enzymes. This binding to surface esterases on immune cells is a proposed mechanism for its observed immunomodulatory and suppressive effects. nottingham.ac.ukoup.com

Impact on Immune Cell Function and Responses (in vitro/mechanistic)

Methodologies for Mechanistic Elucidation

The investigation into the molecular and cellular mechanisms of this compound's action relies on a suite of advanced biochemical and cell-based methodologies. These techniques are essential for characterizing its inhibitory profile, identifying its molecular targets, and understanding its engagement with those targets in a physiological context.

Enzyme assays are fundamental laboratory procedures for measuring the rate of enzymatic reactions and are vital for studying the kinetics of enzyme inhibition by compounds like this compound. thermofisher.comwikipedia.org These assays can be categorized as continuous, where measurements are taken in real-time, or discontinuous, where the reaction is stopped at various time points. wikipedia.org The choice of assay depends on the nature of the substrate, product, and the specific enzyme being investigated. ksu.edu.sa

Spectrophotometric Assays: These assays are widely used and are based on measuring the change in light absorbance between substrates and products. numberanalytics.com The principle follows the Beer-Lambert law, where the absorbance of a sample is directly proportional to the concentration of the light-absorbing substance. numberanalytics.com For enzymes where the natural reaction does not involve a change in absorbance, coupled assays can be employed. wikipedia.org In a coupled assay, the product of the first reaction becomes the substrate for a second, easily detectable reaction that does produce a change in absorbance, such as the conversion of NAD+ to NADH, which absorbs light at 340 nm. wikipedia.org

Fluorometric Assays: These assays measure the difference in fluorescence between the substrate and the product. wikipedia.org They are generally much more sensitive than spectrophotometric assays, allowing for the detection of very low levels of enzyme activity. numberanalytics.commdpi.com Similar to spectrophotometric methods, the use of coenzymes like NADH, which is fluorescent in its reduced state but not in its oxidized form (NAD+), can be leveraged to monitor reaction progress. wikipedia.orgksu.edu.sa While highly sensitive, fluorometric assays can be susceptible to interference from impurities and the light-induced instability of fluorescent compounds. wikipedia.orgmdpi.com

Research findings from such enzyme assays have been pivotal in characterizing this compound's inhibitory properties. Early screening identified its potent activity against pancreatic esterase. Subsequent detailed kinetic studies using purified lysosomal acid lipase from rabbit liver demonstrated that this compound is a powerful inhibitor of this enzyme. nih.gov The inhibition was found to be competitive with respect to the substrate, indicating that this compound binds to the active site of the enzyme. nih.gov These assays established this compound as one of the most potent known inhibitors of lysosomal acid lipase.

Table 1: Inhibitory Activity of this compound Against Target Enzymes This interactive table summarizes key kinetic data for this compound's inhibition of lysosomal acid lipase.

| Parameter | Value | Target Enzyme | Source |

|---|---|---|---|

| IC₅₀ | ~80 nM | Lysosomal Acid Lipase | nih.gov |

| Kᵢ (Inhibition Constant) | 90 nM | Lysosomal Acid Lipase | nih.gov |

| Inhibition Type | Competitive | Lysosomal Acid Lipase | nih.gov |

To understand the precise interaction between an inhibitor and its target, it is often necessary to isolate the enzyme-inhibitor complex. This process begins with the purification of the target enzyme from a biological source, such as the purification of lysosomal acid lipase from rabbit liver. nih.gov

A typical purification scheme involves multiple steps. encyclopedia.pub Initially, the crude cell lysate undergoes precipitation, often using ammonium (B1175870) sulfate, to concentrate the protein fraction. encyclopedia.pubopenmicrobiologyjournal.com This is followed by a series of chromatographic techniques to separate the target enzyme from other proteins based on properties like charge (ion-exchange chromatography), size (size-exclusion or gel-filtration chromatography), or binding affinity (affinity chromatography). encyclopedia.pubopenmicrobiologyjournal.com The purity of the enzyme at each stage is monitored by methods like SDS-PAGE, and its activity is confirmed using enzyme assays. openmicrobiologyjournal.comnih.gov

This compound's mechanism involves its characteristic β-lactone ring, which is a reactive "warhead". This strained four-membered ring is susceptible to nucleophilic attack by a serine residue within the active site of target hydrolases. wikipedia.org This attack leads to the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate. capes.gov.br This covalent bond effectively inactivates the enzyme. wikipedia.orgnih.gov

The stability of this covalent complex allows for its isolation and characterization. Once the purified enzyme is incubated with this compound, the resulting stable enzyme-inhibitor complex can be separated from the excess, unbound inhibitor and studied using various biophysical and structural techniques to elucidate the exact nature of the binding interaction.

While in vitro enzyme assays are crucial for determining inhibitory potency and mechanism, cell-based assays are essential for confirming that a compound engages its intended target within a living cell. discoverx.comresearchgate.net Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for studying enzyme function and inhibition in complex biological systems. universiteitleiden.nluniversiteitleiden.nl

ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently and irreversibly bind to the active site of specific enzymes. universiteitleiden.nlfrontiersin.org Because these probes only label active enzymes, ABPP provides a direct measure of the functional state of an enzyme family in its native cellular environment. universiteitleiden.nl

A common application of this technique is competitive ABPP, which is used to assess the potency and selectivity of an inhibitor. frontiersin.org In this approach:

Live cells or cell lysates are first incubated with the inhibitor of interest (e.g., this compound).

The inhibitor binds to its target enzymes, occupying their active sites.

A broad-spectrum ABP that targets the same enzyme class (e.g., a serine hydrolase probe) is then added to the system.

The ABP can only label those enzymes whose active sites are not already blocked by the inhibitor.

The proteome is then analyzed, typically by gel electrophoresis or mass spectrometry. A decrease in the signal from a probe-labeled enzyme in the inhibitor-treated sample compared to a control sample indicates that the inhibitor has engaged that specific enzyme target. universiteitleiden.nlfrontiersin.org

This methodology allows for the unbiased identification of an inhibitor's targets across the proteome, providing a comprehensive profile of its on-target and potential off-target activities. universiteitleiden.nlfrontiersin.org Although specific studies applying ABPP to this compound are not prominently documented, its nature as a covalent inhibitor makes it an ideal candidate for characterization by this method. Probes such as tetrahydrolipstatin (THL)-alkyne, which target serine hydrolases, could be used in competitive profiling to map the cellular targets of this compound. researchgate.net Other label-free methods, such as the Cellular Thermal Shift Assay (CETSA), which measures the change in a protein's thermal stability upon ligand binding, can also be used to confirm target engagement in intact cells. mdpi.comthno.org

Natural Analogues and Congeners of this compound

This compound belongs to a class of naturally occurring β-lactone compounds, many of which are produced by microorganisms and exhibit potent inhibitory effects on various enzymes, particularly lipases and esterases. asm.orgresearchgate.net

This compound and lipstatin (B1674855) are closely related natural products, sharing a common structural backbone essential for their biological function. Both molecules are built upon a 2,3-trans-disubstituted β-propiolactone ring with two alkyl side chains. asm.orgwikipedia.org This strained four-membered lactone ring is the key pharmacophore, acting as a reactive "warhead" that forms a covalent bond with a serine residue in the active site of target enzymes, leading to irreversible inhibition. wikipedia.orgnih.gov

The primary distinction between this compound and lipstatin lies in the amino acid moiety attached via an ester linkage to the longer alkyl side chain. asm.orgasm.org this compound features an N-acetyl asparagine side chain, whereas lipstatin incorporates an N-formyl-leucine group. asm.orgasm.org This seemingly minor difference significantly impacts their inhibitory specificity and potency. This compound is a potent inhibitor of lysosomal acid lipase and esterase, while lipstatin is a powerful inhibitor of pancreatic lipase. asm.orgasm.org

Table 1: Comparison of this compound and Lipstatin

| Feature | This compound | Lipstatin |

| Core Structure | β-lactone ring | β-lactone ring |

| Amino Acid Side Chain | N-acetyl asparagine | N-formyl-leucine |

| Primary Target | Lysosomal Acid Lipase | Pancreatic Lipase |

The family of β-lactone natural products extends beyond this compound and lipstatin. Several other congeners, differing mainly in their side-chain structures, have been isolated from various Streptomyces species. asm.orgresearchgate.net

Panclicins: Panclicins A, B, C, D, and E are analogues of tetrahydrolipstatin (the hydrogenated form of lipstatin). nih.gov Their inhibitory potency is directly related to the amino acid in their side chain. Panclicins C, D, and E are "glycine-type" and are two to threefold more potent as pancreatic lipase inhibitors than tetrahydrolipstatin. nih.govnih.govembl-heidelberg.de In contrast, panclicins A and B are "alanine-type" and are less potent. nih.govnih.govembl-heidelberg.de

Valilactone: This compound is an inhibitor of esterase and is structurally similar, featuring the core β-lactone ring. ontosight.aimedchemexpress.comasm.org Its synthesis has been achieved through methods involving a [2+2] cycloaddition as a key step. soton.ac.uk

Ebelactones: Ebelactones A and B, isolated from Streptomyces aburaviensis, are also potent inhibitors of pancreatic lipase and liver esterase. nih.govasm.orgnih.gov Their structure also contains the characteristic β-lactone ring responsible for enzyme inhibition.

Table 2: Selected Natural β-Lactone Analogues

| Compound | Producing Organism (Family) | Key Structural Feature / Side Chain | Primary Target(s) |

| Panclicins A/B | Streptomyces sp. | Alanine-type | Pancreatic Lipase |

| Panclicins C/D/E | Streptomyces sp. | Glycine-type | Pancreatic Lipase |

| Valilactone | Streptomyces albolongus | N-formyl-valine | Esterase, Fatty Acid Synthase |

| Ebelactones A/B | Streptomyces aburaviensis | 3-hydroxy-2-methyl-dodecanoyl & 3-hydroxy-2-methyl-tridecanoyl | Pancreatic Lipase, Esterase |

Synthetic Approaches to this compound Derivatives

The synthesis of this compound-related structures is vital for producing sufficient quantities for research and for creating novel analogues to probe structure-activity relationships.

Several chemical strategies have been employed to create derivatives of this compound, most notably its saturated form, tetrahydrothis compound.

Catalytic Hydrogenation: Tetrahydrothis compound can be produced through the catalytic hydrogenation of this compound. google.com This process reduces the double bonds in the long alkyl side chain, similar to the conversion of lipstatin to Orlistat (tetrahydrolipstatin). wikipedia.orgasm.org This derivative has been noted to possess a broader inhibitory profile than the parent compound. The synthesis typically involves reacting the parent compound with hydrogen gas over a catalyst like platinum(IV) oxide (PtO₂).

Alkaline Hydrolysis: The β-lactone ring of this compound can be opened via alkaline hydrolysis to yield derivatives such as 3,5-dihydroxy-2-hexylhexadeca-7,10-dienoic 1,3-lactone. asm.org This process, known as saponification, involves treatment with a base and results in a carboxylate salt and an alcohol. libretexts.org The resulting derivative has shown increased inhibitory activity against cholesterol esterase.

Asymmetric Synthesis and Resolution: The formal synthesis of tetrahydrothis compound has been described, highlighting the importance of stereocontrol. acs.orgresearchgate.net Methods like Jacobsen's hydrolytic kinetic resolution (HKR) are used to obtain enantiomerically pure intermediates, which are crucial for building the final molecule with the correct stereochemistry. researchgate.netthieme-connect.comresearchgate.netwikipedia.org Other key synthetic strategies include various asymmetric aldol (B89426) reactions and cycloadditions to construct the β-lactone core. soton.ac.uksoton.ac.ukresearchgate.net

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for creating this compound analogues.

Lipase-Catalyzed Esterification: Lipases, the very enzymes that β-lactones inhibit, can be used as catalysts in non-aqueous environments to synthesize esters. clockss.org This approach can be used to introduce novel side chains onto the this compound backbone. Immobilized lipases are often used to facilitate catalyst recovery and reuse, and the reactions can be optimized for high yields. mdpi.com

Biotransformation and Biosynthesis: Genetic and biochemical studies of the biosynthetic pathways of lipstatin in Streptomyces toxytricini have identified the gene cluster responsible for creating the β-lactone backbone and attaching the amino acid side chain. asm.orgasm.orgnih.gov This knowledge opens the door for engineered biosynthesis, where the producing organism's genetic machinery could be modified to accept different precursor molecules, leading to the production of novel this compound analogues with varied side chains. For example, feeding experiments have shown that a branched-chain analogue of lipstatin can be produced when the organism incorporates leucine (B10760876) into the backbone. nih.gov

Elucidation of Structure-Activity Relationships

The study of this compound's natural and synthetic analogues has illuminated key structure-activity relationships (SAR) for this class of β-lactone inhibitors.

The β-Lactone Ring is Essential: The intact, strained β-lactone ring is indispensable for inhibitory activity. wikipedia.orgnih.gov Cleavage of this ring results in a complete loss of function, confirming its role as the covalent-binding pharmacophore. nih.govescholarship.org

Side Chains Dictate Specificity and Potency: The nature of the amino acid side chain is a primary determinant of an analogue's inhibitory potency and target specificity. wikipedia.org The difference between this compound's N-acetylasparagine and lipstatin's N-formyl-leucine is a clear example, shifting the primary target from lysosomal acid lipase to pancreatic lipase. asm.orgasm.org Similarly, the glycine-type panclicins are more potent pancreatic lipase inhibitors than the alanine-type versions. nih.govnih.gov

Stereochemistry is Crucial: The specific three-dimensional arrangement (stereochemistry) of the substituents on the β-lactone ring is critical for activity. nih.gov Most natural lipase inhibitors possess an (S)-configuration in the β-lactone ring, and a trans-position of the two alkyl side chains is crucial for activity. wikipedia.org

Table 3: Summary of this compound Structure-Activity Relationships (SAR)

| Structural Feature | Role in Activity |

| β-Lactone Ring | Essential pharmacophore; forms covalent bond with enzyme's active site serine. Ring opening leads to inactivation. |

| Alkyl Side Chains | The trans-configuration of the two chains on the lactone ring is critical for activity. Chain length can influence potency. |

| Amino Acid Moiety | Determines target specificity and inhibitory potency (e.g., N-acetylasparagine vs. N-formyl-leucine). |

| Stereochemistry | The absolute configuration of the chiral centers on the β-lactone ring and side chains is vital for proper binding and inhibition. |

Identification of Key Structural Features for Enzyme Inhibition

The inhibitory capacity of this compound and its analogues is not attributed to a single molecular fragment but rather to the synergistic contribution of several key structural features. Central to its function is the highly strained β-lactone ring, which serves as the reactive core. This four-membered ring is susceptible to nucleophilic attack by the serine residue present in the active site of target enzymes, such as lipases and esterases. This interaction leads to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. nih.gov

Another critical component is the long, unsaturated fatty acid chain. This lipophilic tail is believed to play a significant role in positioning the inhibitor within the enzyme's active site, which often features a hydrophobic channel. The specific length and the positioning of double bonds within this chain can influence the compound's affinity and selectivity for different enzymes. nih.gov

A particularly distinguishing feature of this compound is its N-acetylasparagine side chain, which is attached to the fatty acid backbone via an ester linkage. nih.gov This amino acid derivative is a key determinant of this compound's target selectivity, differentiating it from other β-lactone inhibitors like lipstatin, which possesses an N-formyl-leucine side chain. The combination of the reactive β-lactone, the specific fatty acid chain, and the unique amino acid derivative creates a molecular structure optimized for potent and selective enzyme inhibition. nih.gov

Correlation between Side Chain Variations and Target Specificity

The structural variations among this compound and its analogues, particularly in their side chains, have a profound impact on their target specificity and inhibitory potency. This is clearly illustrated by comparing the activity of different natural and synthetic β-lactones against various lipases.

This compound itself is a potent inhibitor of lysosomal acid lipase, with a reported IC₅₀ value of approximately 80 nM and a Ki of 90 nM. nih.gov However, it is significantly less effective against other lipolytic enzymes like pancreatic lipase and carboxylesterase. nih.gov This selectivity is largely attributed to its N-acetylasparagine side chain. In contrast, lipstatin, which has an N-formyl-leucine side chain, is a potent inhibitor of pancreatic lipase, with a reported IC₅₀ of 0.14 µM. srce.hr The catalytic hydrogenation of lipstatin yields tetrahydrolipstatin (orlistat), an FDA-approved drug that also potently inhibits pancreatic lipase.

Further evidence for the role of the amino acid side chain in determining target specificity comes from studies on panclicins, a group of tetrahydrolipstatin analogues. Panclicins with a glycine-type side chain (Panclicins C, D, and E) are two to threefold more potent inhibitors of porcine pancreatic lipase than those with an alanine-type side chain (Panclicins A and B). This demonstrates that even subtle changes in the amino acid moiety can significantly alter inhibitory activity.

The following table summarizes the inhibitory activities of this compound and related compounds against different lipases, highlighting the influence of side chain variations on potency and selectivity.

| Compound | Side Chain | Target Enzyme | IC₅₀ Value |

| This compound | N-acetylasparagine | Lysosomal Acid Lipase | ~80 nM |

| Hog Pancreatic Lipase | 0.9 ng/mL | ||

| Lipstatin | N-formyl-leucine | Pancreatic Lipase | 0.14 µM |

| Panclicin A | Alanine-type | Porcine Pancreatic Lipase | 2.9 µM |

| Panclicin B | Alanine-type | Porcine Pancreatic Lipase | 2.6 µM |

| Panclicin C | Glycine-type | Porcine Pancreatic Lipase | 0.62 µM |

| Panclicin D | Glycine-type | Porcine Pancreatic Lipase | 0.66 µM |

| Panclicin E | Glycine-type | Porcine Pancreatic Lipase | 0.89 µM |

| Data sourced from multiple scientific publications. srce.hr |

These structure-activity relationship studies underscore the importance of the side chain in directing the inhibitory action of β-lactone compounds, providing a molecular basis for designing inhibitors with enhanced potency and specificity for desired enzyme targets.

Conclusion

Initial Identification and Isolation from Microbial Fermentation Broths

The initial identification and isolation of this compound were achieved from the culture filtrates of a microbial strain. Specifically, the strain producing this compound was classified as Streptomyces lavendulae. nottingham.ac.uk The isolation process involved screening tests on these culture filtrates, which led to the discovery of a substance that inhibited hog pancreas esterase. nottingham.ac.uk Further purification steps were then undertaken to isolate the pure compound.

Contribution of Pioneering Research Groups in the Discovery of this compound

Pioneering research groups played a crucial role in the discovery and structural elucidation of this compound. Notably, studies by Umezawa et al. in 1978 reported the finding of an inhibitor of hog pancreas esterase from microbial sources. nottingham.ac.uk Following this, Kondo et al. in 1978 were instrumental in determining the chemical structure of this compound. nottingham.ac.uk The work of Hamao Umezawa's group was significant in the broader area of discovering low-molecular-weight immunomodifiers and enzyme inhibitors from microorganisms, including bestatin, amastatin, forphenicine, and this compound. clockss.org Their research involved examining enzyme activities on cellular surfaces and searching for inhibitors of these enzymes. clockss.org

Classification within the Broader Family of Microbial Enzyme Inhibitors

This compound is classified within the broader family of microbial enzyme inhibitors, specifically those that target esterases and lipases. wikipedia.orgnih.gov It is recognized as a potent inhibitor of lysosomal acid lipase and esterase. asm.orgnih.gov Structurally, this compound belongs to a class of natural products produced by microorganisms that contain a β-lactone ring. wikipedia.orgasm.org Other compounds in this class include lipstatin, panclicins, valilactone, and ebelactones, which share the core β-lactone structure but differ in their side chains and linked amino acids. asm.org The β-lactone moiety is considered crucial for the inhibitory activity of these compounds. wikipedia.orgasm.org

The chemical structure of this compound has been determined, and its molecular formula is C₂₈H₄₆N₂O₆. nih.govuni.lu

Compound Information

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 125669 | C₂₈H₄₆N₂O₆ |

Advanced Research Methodologies and Techniques in Esterastin Studies

High-Throughput Screening for Related Inhibitors

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of chemical compounds for a specific biological activity, such as enzyme inhibition. In the context of Esterastin, HTS can be employed to identify novel inhibitors of the enzymes that this compound targets, such as lysosomal acid lipase (B570770) or other esterases researchgate.netnih.govscispace.com. HTS allows for the examination of thousands to millions of molecules in an automated fashion to determine their potential as drug candidates or research tools researchgate.net. This method typically involves screening large numbers of compounds, often with molecular weights ranging between 200 and 600 Da, against a target using biochemical activity or binding-based assays researchgate.net. For example, HTS has been used to screen for inhibitors of human carbonic anhydrase II, monitoring esterase activity against a substrate like 4-nitrophenyl acetate (B1210297) nih.gov. The robustness and reproducibility of such assays are critical for successful HTS campaigns, with typical hit rates often below 1% nih.govresearchgate.net. Identified hits from HTS are then further characterized to determine their potency (e.g., IC50 values) and binding affinities (e.g., Kd values) nih.gov.

Advanced Spectroscopic Techniques for Structural Characterization

Detailed structural characterization of this compound is essential for understanding its function and interactions. Advanced spectroscopic techniques play a vital role in elucidating its complex molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms researchgate.netcube-synergy.eu. Techniques such as 1D and 2D NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMQC, HMBC) are routinely used. Mass Spectrometry (MS), particularly high-resolution MS, is employed to determine the accurate molecular weight and elemental composition of this compound and its potential fragments, providing crucial information for structural confirmation researchgate.net. Other spectroscopic methods like Infrared (IR) spectroscopy can provide insights into the functional groups present in the molecule researchgate.netnih.gov. X-ray diffraction (XRD) can be used to study the crystal structure if this compound can be obtained in crystalline form, providing precise atomic coordinates and bond lengths researchgate.netnih.gov. Techniques like X-ray photoelectron spectroscopy (XPS) can help identify the chemical composition and molecular structure, particularly of surfaces or thin films malvernpanalytical.com. These spectroscopic methods, often used in combination, provide a comprehensive picture of this compound's structure.

Computational Approaches (e.g., Molecular Docking, Dynamics Simulations) for Enzyme-Inhibitor Interactions

Computational approaches are indispensable for understanding how this compound interacts with its target enzymes at a molecular level. Molecular docking is a widely used technique in structure-based drug design that predicts the preferred orientation and binding affinity of a ligand (like this compound) to a protein target nih.gov. This method evaluates the complex formation between small molecules and large biomolecules, predicting the strength of binding forces and identifying optimal geometrical arrangements nih.gov. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, allowing researchers to study the stability of the interaction, conformational changes, and the role of flexibility in binding frontiersin.org. These simulations can help to refine docking results and provide a more realistic view of the binding process. Other computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can correlate structural features of this compound or its analogs with their inhibitory activity to design more potent inhibitors jscholarpublishers.com. Computational approaches can also be used to analyze allosteric sites on enzymes that might be targeted by inhibitors frontiersin.org. These in silico techniques complement experimental studies by providing testable hypotheses and guiding the design of new experiments or the search for novel inhibitors.

Genetic Engineering for Enhanced Biosynthesis or Analog Production

This compound is a natural product, likely produced by microorganisms. Genetic engineering techniques can be applied to enhance the biosynthesis of this compound in its native producer or to engineer other organisms to produce this compound or its analogs nih.gov. This involves identifying the genes responsible for the biosynthesis of this compound, which are often organized in biosynthetic gene clusters (BGCs) researchgate.netnih.gov. Techniques such as genome sequencing and analysis can help identify these BGCs researchgate.netmdpi.com. Once identified, these genes can be manipulated to increase the yield of this compound, for example, by optimizing gene expression or introducing stronger promoters nih.gov. Metabolic engineering strategies can be employed to redirect metabolic flux towards this compound production researchgate.netntnu.no. Furthermore, genetic engineering can be used to introduce modifications in the biosynthetic pathway genes to produce this compound analogs with potentially improved properties, such as higher potency or specificity nih.gov. This can involve techniques like site-directed mutagenesis or the introduction of genes from other organisms mdpi.com. Genetic engineering and biosynthesis technology hold promise for the scalable and potentially tailorable production of natural products like this compound nih.gov.

Future Directions and Unexplored Avenues in Esterastin Research

Deeper Elucidation of Biosynthetic Gene Clusters and Enzymes

A fundamental aspect of understanding any natural product is deciphering its biosynthesis. For Esterastin, a comprehensive characterization of its biosynthetic gene cluster (BGC) is a critical next step. BGCs are physically clustered groups of genes on a chromosome that collectively encode the functions needed to produce a specific secondary metabolite. nih.gov Identifying and understanding the this compound BGC will not only reveal how the producing microorganism constructs this unique molecule but also provide the genetic tools for its manipulation.

Future research should focus on:

Genome Sequencing and Bioinformatic Analysis: The first step involves sequencing the genome of an this compound-producing strain, such as Streptomyces lavendulae. Bioinformatic tools can then be used to identify the putative BGC by searching for characteristic genes, such as those encoding polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), alongside genes for tailoring enzymes (e.g., oxidoreductases, transferases).

Functional Gene Characterization: Once the putative BGC is identified, the function of each gene must be experimentally verified. This can be achieved through targeted gene-knockout studies in the native producer. Deleting a specific gene and observing the resulting change in metabolite production (e.g., accumulation of an intermediate or complete loss of this compound) confirms its role in the pathway.

Heterologous Expression and Enzyme Analysis: A powerful technique involves expressing the entire BGC or individual genes in a well-characterized host organism, such as Aspergillus oryzae or other Streptomyces species. researchgate.net This allows for the study of the enzymes in a controlled environment, making it easier to determine their specific substrates, catalytic mechanisms, and the precise sequence of biochemical reactions that lead to the final this compound structure.

Table 1: Hypothetical Genes and Enzyme Functions in the this compound Biosynthetic Gene Cluster

| Putative Gene | Predicted Enzyme Class | Hypothesized Function in this compound Biosynthesis |

|---|---|---|

| estA | Polyketide Synthase (PKS) | Assembly of the polyketide backbone of the molecule. |

| estB | Acyltransferase | Loading of the starter and extender units onto the PKS. |

| estC | Cyclase/Thioesterase | Catalyzes the cyclization and release of the polyketide chain from the PKS. |

| estD | Cytochrome P450 Monooxygenase | Performs specific oxidation/hydroxylation reactions on the core structure. |

| estE | Methyltransferase | Adds a methyl group to a specific position on an intermediate. |

| estF | Reductase | Catalyzes a reduction step, such as converting a ketone to a hydroxyl group. |

| estG | Transport Protein | Exports the final this compound molecule out of the cell. |

| estH | Regulatory Protein | Controls the expression of the other genes within the cluster. |

Investigation of Novel Microbial Sources for this compound or Related Compounds

The vast majority of microbial life remains uncultured and unexplored, representing an enormous, untapped reservoir of novel bioactive compounds. nih.gov The search for new microbial sources of this compound is driven by the potential to find strains with higher production yields, discover naturally occurring analogues with unique properties, or identify microbes more amenable to industrial-scale fermentation.

Promising avenues for exploration include:

Extremophilic Microorganisms: Microbes thriving in extreme environments (e.g., high/low temperature, high salinity, extreme pH) have evolved unique metabolic pathways. Screening actinomycetes and fungi from these environments, such as deep-sea vents or hypersaline lakes, could yield novel this compound-producing species.

Endophytic and Symbiotic Fungi: Endophytes live within plant tissues without causing disease and are known producers of diverse secondary metabolites. researchgate.net Investigating fungal endophytes from medicinal plants or plants growing in unique ecological niches could be a fruitful strategy. Similarly, microbes in symbiotic relationships with insects or marine invertebrates are a promising source. nih.gov

Metagenomic Screening: This approach bypasses the need for microbial cultivation. DNA is extracted directly from an environmental sample (e.g., soil, marine sediment), and the metagenome is screened for sequences homologous to known biosynthetic genes, such as those from the identified this compound BGC. This allows access to the genetic potential of the vast number of currently unculturable microorganisms. wikipedia.org

Table 2: Potential Novel Microbial Sources for this compound and Related Compounds

| Microbial Source | Rationale for Investigation | Screening Approach |

|---|---|---|

| Marine Actinomycetes | Marine environments are chemically diverse and underexplored, often yielding unique chemical scaffolds. | Cultivation-based screening with chemical analysis (HPLC, MS); PCR screening for PKS genes. |

| Endophytic Fungi | Co-evolution with host plants may drive the production of unique bioactive compounds. | Isolation of fungi from plant tissues, followed by fermentation and extract screening. |

| Soil from Unexplored Biomes | Unique soil environments (e.g., deserts, volcanic regions) may harbor novel microbial species. | High-throughput cultivation and screening; Metagenomic analysis for BGCs. |

| Insect Symbionts | Symbiotic microbes produce compounds to protect their hosts, often with potent biological activity. | Isolation of symbionts from insects, followed by cultivation and chemical profiling. |

Discovery and Characterization of Novel this compound Analogues with Modified Specificity

While this compound is a potent inhibitor, developing analogues with modified specificity could enhance its potential. "Modified specificity" could mean targeting a different subset of cellular lipases or esterases, improving selectivity for a particular enzyme, or altering physicochemical properties like cell permeability and stability.

Key strategies for generating novel analogues include:

Combinatorial Biosynthesis: By understanding the BGC (as per section 8.1), researchers can genetically engineer the biosynthetic pathway to produce novel structures. wikipedia.org This could involve swapping domains within the PKS to incorporate different building blocks or inactivating specific tailoring enzymes to generate new derivatives.

Precursor-Directed Biosynthesis: This technique involves feeding the producing microorganism synthetic analogues of natural biosynthetic precursors. The microbial enzymes may incorporate these artificial building blocks into the final structure, creating a new this compound derivative.

Semi-Synthetic Modification: This classic medicinal chemistry approach uses the natural this compound molecule as a starting scaffold. Chemical reactions are then performed to modify specific functional groups, allowing for the systematic exploration of structure-activity relationships.

Table 3: Strategies for Generating Novel this compound Analogues

| Strategy | Description | Potential Outcome |

|---|---|---|

| Genetic Manipulation | Modifying genes within the BGC, such as knocking out a methyltransferase or altering a PKS domain. | Generation of demethylated or chain-altered analogues directly through fermentation. |

| Precursor-Directed Biosynthesis | Supplying synthetic starter units (e.g., modified carboxylic acids) to the fermentation broth. | Incorporation of novel side chains, potentially altering lipophilicity and target binding. |

| Semi-Synthetic Chemistry | Chemically modifying the hydroxyl or ester groups on the isolated this compound molecule. | Creation of prodrugs, esters, or ethers with altered solubility, stability, or cell permeability. |

Further Mechanistic Studies of Cellular Immunomodulation Pathways (non-clinical)

The interplay between lipid metabolism and immune cell function is an area of intense research. As a lipase (B570770) and esterase inhibitor, this compound has the potential to modulate immune responses by altering the availability of key lipid signaling molecules and metabolic substrates. Non-clinical, in vitro studies are essential to dissect these potential immunomodulatory effects.

Future mechanistic studies should investigate:

Effects on T-Lymphocyte Function: T-cells are central to the adaptive immune response, and their activation, proliferation, and differentiation are highly dependent on lipid metabolism. Research should explore how this compound affects these processes in isolated T-cell cultures. For instance, studies could measure its impact on the proliferation of CD4+ and CD8+ T-cells following activation.

Modulation of Cytokine Production: Cytokines are signaling proteins that orchestrate the immune response. reactome.org The effect of this compound on the production of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells like macrophages and lymphocytes should be quantified. nih.gov

Impact on Intracellular Signaling Cascades: Key signaling pathways, such as the NF-κB pathway, are critical regulators of inflammation. By altering the cellular lipid landscape, this compound could indirectly influence these pathways. Studies using cellular models can determine if this compound treatment affects the activation of key signaling proteins within these cascades.

Table 4: Proposed Non-Clinical Studies on this compound's Immunomodulatory Potential

| Cellular Pathway/Process | Key Research Question | Suggested Experimental Approach (in vitro) |

|---|---|---|

| T-Cell Proliferation | Does this compound inhibit the proliferation of activated T-lymphocytes? | Treat isolated human T-cells with a mitogen and varying concentrations of this compound; measure proliferation using a dye-dilution assay. |

| Cytokine Secretion | Does this compound alter the cytokine profile of stimulated macrophages? | Culture macrophages with an inflammatory stimulus (e.g., LPS) in the presence of this compound; measure cytokine levels in the supernatant via ELISA or multiplex assay. |

| NF-κB Signaling | Does this compound block the activation of the NF-κB pathway in immune cells? | Treat a macrophage cell line with a stimulant and this compound; measure the phosphorylation of key NF-κB pathway proteins using Western blot. |

| Esterase/Lipase Activity | Which specific intracellular esterases or lipases are the primary targets of this compound in immune cells? | Use activity-based protein profiling in lysates from immune cells treated with this compound to identify target enzymes. |

Q & A

Q. What are the established experimental protocols for synthesizing and characterizing Esterastin?

this compound synthesis should follow reproducible protocols with strict documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterization requires spectroscopic techniques (NMR, IR) for structural validation and chromatographic methods (HPLC) for purity assessment. Elemental analysis is critical for confirming molecular composition, as per guidelines for new compound verification .

Q. Which analytical techniques are essential to confirm this compound’s structural identity and purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are foundational for structural elucidation. Purity should be validated via HPLC with UV detection or gas chromatography (GC). Ensure compliance with standardized reporting formats for spectral data to enable cross-study comparisons .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

Use dose-response experiments with appropriate controls (e.g., vehicle and positive/negative controls). Select cell lines or enzymatic systems relevant to this compound’s hypothesized mechanism. Replicate experiments at least triplicate to assess variability, and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported efficacy or toxicity profiles of this compound?

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Apply molecular docking simulations to predict binding affinities to target proteins. Validate predictions with mutagenesis studies or competitive binding assays. Use quantitative structure-activity relationship (QSAR) models to optimize functional groups for improved efficacy .

Q. What methodologies are recommended for scaling up this compound synthesis while maintaining yield and purity?

Implement design of experiments (DOE) to optimize reaction parameters (e.g., temperature gradients, catalyst load). Monitor scalability challenges like heat transfer or byproduct formation using process analytical technology (PAT). Compare batch vs. continuous flow synthesis for efficiency gains .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex biological systems?

Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Gene Ontology). Apply machine learning algorithms to identify correlated biomarkers. Validate findings with CRISPR knockouts or pharmacological inhibitors in relevant models .

Methodological Best Practices

- Data Reproducibility : Document all experimental conditions (e.g., equipment calibration, reagent lot numbers) to enable replication .

- Statistical Rigor : Predefine significance thresholds and correct for multiple comparisons to avoid Type I errors .

- Ethical Reporting : Disclose limitations (e.g., solubility issues, off-target effects) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。